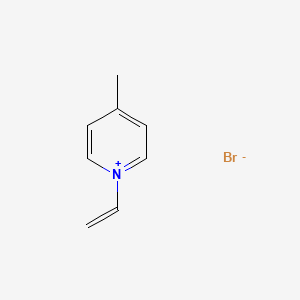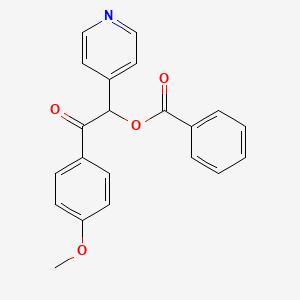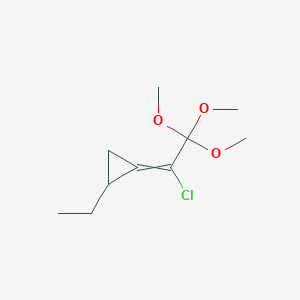
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane is a chemical compound known for its unique structure and properties It belongs to the class of cyclopropane derivatives, which are characterized by a three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with a chlorinated methoxy compound. The reaction conditions often require the presence of a strong base to facilitate the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the quality of the compound during production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile, such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane: A similar compound with a longer alkyl chain.
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2,3-dimethylcyclopropane: A compound with additional methyl groups on the cyclopropane ring.
Uniqueness
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane is unique due to its specific alkyl chain length and the presence of the chloro and methoxy groups
Properties
CAS No. |
89878-88-6 |
|---|---|
Molecular Formula |
C10H17ClO3 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
1-(1-chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane |
InChI |
InChI=1S/C10H17ClO3/c1-5-7-6-8(7)9(11)10(12-2,13-3)14-4/h7H,5-6H2,1-4H3 |
InChI Key |
LFQWFYIEDPUOCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1=C(C(OC)(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


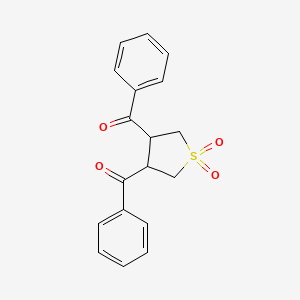
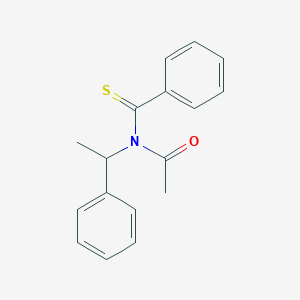
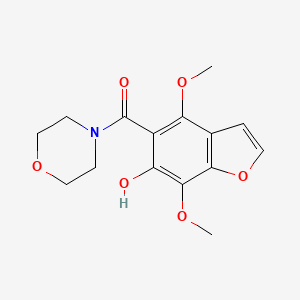
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
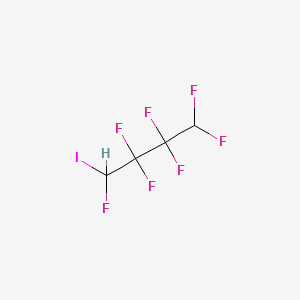
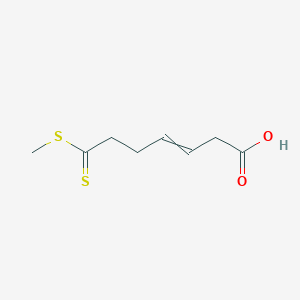
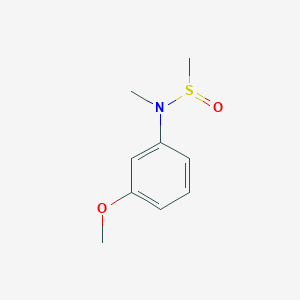
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
